molecular formula C7H3LiN2O3 B6270217 lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 1955531-10-8

lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B6270217
CAS No.: 1955531-10-8
M. Wt: 170.1
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Description

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel(II) precatalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis and allow for the recycling of solvents .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is unique due to its specific combination of lithium and oxazole, which imparts distinct chemical and biological properties. Its lithium component may enhance its therapeutic potential by modulating neurotransmitter activity and providing neuroprotective effects .

Properties

CAS No.

1955531-10-8

Molecular Formula

C7H3LiN2O3

Molecular Weight

170.1

Purity

75

Origin of Product

United States

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